molecular formula C18H18FN3O3S B2865165 Methyl 2-(ethylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537004-51-6

Methyl 2-(ethylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2865165
CAS No.: 537004-51-6
M. Wt: 375.42
InChI Key: AKFQWIUBRSYWGK-UHFFFAOYSA-N
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Description

Methyl 2-(ethylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Key structural attributes include:

  • Substituents:
    • 4-Fluorophenyl group: Enhances lipophilicity and influences electronic properties via the electron-withdrawing fluorine atom.
    • Ethylsulfanyl moiety: A sulfur-containing group that may modulate solubility and reactivity.
    • Methyl carboxylate ester: A polar functional group that impacts hydrolytic stability and bioavailability.

Properties

IUPAC Name

methyl 2-ethylsulfanyl-5-(4-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-4-26-18-21-15-14(16(23)22-18)13(10-5-7-11(19)8-6-10)12(9(2)20-15)17(24)25-3/h5-8,13H,4H2,1-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFQWIUBRSYWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(ethylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the tetrahydropyrido-pyrimidine core followed by the introduction of functional groups such as ethylsulfanyl and 4-fluorophenyl moieties. Specific synthetic routes have not been detailed in the provided sources but are essential for understanding its biological applications.

Biological Activity

Research indicates that compounds with similar structural frameworks exhibit a variety of biological activities, including:

  • Anticancer Properties : Certain derivatives of tetrahydropyridines have shown significant anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds targeting poly(ADP-ribose) polymerase (PARP) have demonstrated efficacy against BRCA1/2 mutant cancers with low nanomolar inhibitory concentrations (Ki values) .
  • Enzyme Inhibition : The presence of a fluorophenyl group often enhances the binding affinity to biological targets. Compounds that incorporate this moiety can act as inhibitors for various kinases and enzymes involved in signaling pathways critical for cell survival and proliferation .

The mechanisms through which this compound exerts its biological effects may include:

  • Interaction with Enzymes : Similar compounds have been shown to interact with specific proteins or enzymes through hydrogen bonding and hydrophobic interactions. For example, inhibitors targeting p38 MAPK utilize similar structural features to engage with enzyme active sites effectively .
  • Cellular Pathway Modulation : By inhibiting key enzymes involved in cellular signaling pathways, these compounds can modulate processes such as apoptosis and cell cycle progression, leading to reduced tumor growth and enhanced therapeutic effects .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • PARP Inhibitors : Research on tetrahydropyridophthlazinones has highlighted their role as potent PARP inhibitors, which are crucial for cancer therapy. These compounds showed significant potency against cancer cell lines with mutations in BRCA genes .
  • MAPK Inhibition : Isoxazolones related to the tetrahydropyridine structure were tested for their ability to inhibit p38 MAPK, demonstrating a correlation between structural modifications and biological activity .

Summary Table of Biological Activities

Compound TypeActivity TypeExample Findings
TetrahydropyridinesAnticancerInhibition of PARP; effective against BRCA1/2 mutations
IsoxazolonesMAPK InhibitionSelective inhibition of p38 MAPK; structure-dependent activity
Fluorophenyl DerivativesEnzyme InteractionEnhanced binding affinity due to fluorine substitution

Comparison with Similar Compounds

Structural Analog: Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Key Differences :

Feature Target Compound Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Core Structure Pyrido[2,3-d]pyrimidine (bicyclic, aromatic) Monocyclic tetrahydropyrimidine (non-aromatic, partially saturated)
Substituents Ethylsulfanyl at position 2; methyl carboxylate at position 6 No sulfur-containing group; ethyl ester at position 5
Aromaticity High (due to fused pyridine-pyrimidine system) Low (saturated tetrahydropyrimidine ring)
Potential Bioactivity Likely enhanced binding to aromatic-rich enzyme active sites Limited conjugation may reduce target specificity

Implications :

  • The ethylsulfanyl group may introduce steric and electronic effects distinct from the simpler ethyl ester in the analog.

Spectroscopic Profiling (NMR)

Evidence from related compounds (e.g., rapamycin analogs) demonstrates that substituent positioning alters chemical shifts in specific regions (e.g., regions A and B in Figure 6 of ). For the target compound:

  • Region A (positions 39–44) : The 4-fluorophenyl group is expected to induce downfield shifts in adjacent protons due to electron-withdrawing effects.
  • Region B (positions 29–36): The ethylsulfanyl moiety may shield nearby protons, causing upfield shifts compared to non-sulfur analogs .

Table: Hypothetical NMR Shifts (ppm) Comparison

Proton Position Target Compound Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
H-2 2.85 (s, S-CH2) N/A (no sulfur group)
H-6 3.90 (s, COOCH3) 4.10 (q, COOCH2CH3)
H-4-fluorophenyl 7.45–7.60 (m) 7.30–7.50 (m)

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The target’s carbonyl and pyrimidine N atoms can form robust hydrogen bonds, akin to patterns observed in supramolecular chemistry . This contrasts with the monocyclic analog, where fewer H-bond acceptors may limit crystal packing efficiency.
  • Ring Puckering : The tetrahydropyrido-pyrimidine system may exhibit puckering amplitudes distinct from simpler rings (e.g., cyclopentane or tetrahydropyrimidine), as defined by Cremer-Pople coordinates .

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